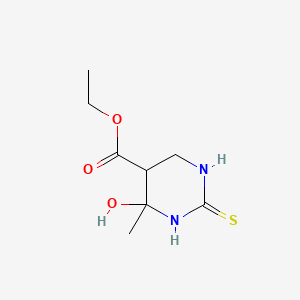![molecular formula C17H12ClFN4S B4303008 3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4303008.png)
3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Vue d'ensemble
Description
3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazinoindole derivative that has been synthesized using different methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions.
Mécanisme D'action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis. The induction of apoptosis in cancer cells is a promising strategy for the development of new cancer therapies.
Biochemical and Physiological Effects
Studies have shown that 3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exhibits potent cytotoxic activity against cancer cells. This compound has been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of apoptosis and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, careful consideration must be given when using this compound in lab experiments.
Orientations Futures
There are several potential future directions for the study of 3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole. One direction is to further investigate its mechanism of action and the signaling pathways involved in its cytotoxic effects. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory and oxidative stress-related conditions. Additionally, this compound could be used as a starting point for the development of new triazinoindole derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
The compound 3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against cancer cells, making it a potential candidate for further development as a chemotherapeutic agent.
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4S/c1-23-14-8-3-2-5-10(14)15-16(23)20-17(22-21-15)24-9-11-12(18)6-4-7-13(11)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDNDRPMLCERNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302925.png)
![4-(4-methylphenyl)-1-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302935.png)
![1-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302936.png)
![4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4302956.png)
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302959.png)
![dimethyl 2-amino-5-oxo-7-phenyl-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4302960.png)
![4-(2-methylphenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302963.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302966.png)
![4-(4-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302977.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 2-fluorobenzoate](/img/structure/B4302985.png)
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-4-fluorobenzamide](/img/structure/B4302986.png)
![4,4'-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol)](/img/structure/B4302989.png)

